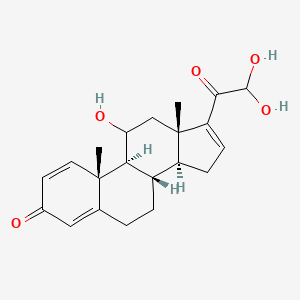
16,17-Dehydro-21-hydroxy-prednisolone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
16,17-Dehydro-21-hydroxy-prednisolone is a synthetic glucocorticoid compound with the molecular formula C21H26O5 and a molecular weight of 358.4 g/mol . It is structurally related to prednisolone and is used primarily in pharmaceutical research and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 16,17-Dehydro-21-hydroxy-prednisolone involves multiple steps, starting from simpler steroid precursors. One common method involves the hydrolysis of ester groups under controlled conditions. For example, a compound with the formula (III) can be dissolved in methanol and reacted with potassium hydroxide at low temperatures to yield the desired product . Another method involves alcoholysis reactions using dichloromethane and methanol, followed by neutralization with acetic acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving multiple purification steps to ensure the final product meets pharmaceutical standards .
Análisis De Reacciones Químicas
Types of Reactions
16,17-Dehydro-21-hydroxy-prednisolone undergoes various chemical reactions, including:
Oxidation: Conversion to higher oxidation states.
Reduction: Reduction of ketone groups to alcohols.
Substitution: Replacement of functional groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include potassium hydroxide for hydrolysis, sodium hydroxide for alcoholysis, and acetic acid for neutralization . Reaction conditions often involve low temperatures and controlled pH to ensure the stability of the compound.
Major Products Formed
The major products formed from these reactions include various hydroxylated and dehydrogenated derivatives of the original compound, which can be further used in pharmaceutical applications .
Aplicaciones Científicas De Investigación
16,17-Dehydro-21-hydroxy-prednisolone is used in a variety of scientific research applications, including:
Chemistry: As a reference standard for analytical method development and validation.
Biology: In studies involving glucocorticoid receptor interactions and signaling pathways.
Medicine: As a potential therapeutic agent for inflammatory and autoimmune diseases.
Industry: In the production of pharmaceutical formulations and quality control applications.
Mecanismo De Acción
The mechanism of action of 16,17-Dehydro-21-hydroxy-prednisolone involves binding to glucocorticoid receptors, leading to the modulation of gene expression and suppression of inflammatory responses . The compound exerts its effects through various molecular targets and pathways, including the inhibition of pro-inflammatory cytokines and the activation of anti-inflammatory genes .
Comparación Con Compuestos Similares
Similar Compounds
Prednisolone: A closely related glucocorticoid with similar anti-inflammatory properties.
Prednisone: Another glucocorticoid that is metabolized to prednisolone in the body.
Dexamethasone: A more potent glucocorticoid with a longer duration of action.
Uniqueness
16,17-Dehydro-21-hydroxy-prednisolone is unique in its specific structural modifications, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other glucocorticoids . These differences can be leveraged in the development of targeted therapies for specific medical conditions.
Propiedades
Fórmula molecular |
C21H26O5 |
|---|---|
Peso molecular |
358.4 g/mol |
Nombre IUPAC |
(8S,9S,10R,13S,14S)-17-(2,2-dihydroxyacetyl)-11-hydroxy-10,13-dimethyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H26O5/c1-20-8-7-12(22)9-11(20)3-4-13-14-5-6-15(18(24)19(25)26)21(14,2)10-16(23)17(13)20/h6-9,13-14,16-17,19,23,25-26H,3-5,10H2,1-2H3/t13-,14-,16?,17+,20-,21-/m0/s1 |
Clave InChI |
ZXKRFVYEBAKPSC-CXRSLXGXSA-N |
SMILES isomérico |
C[C@]12CC([C@H]3[C@H]([C@@H]1CC=C2C(=O)C(O)O)CCC4=CC(=O)C=C[C@]34C)O |
SMILES canónico |
CC12CC(C3C(C1CC=C2C(=O)C(O)O)CCC4=CC(=O)C=CC34C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















